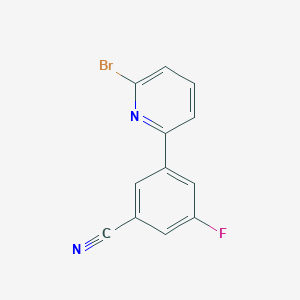

3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

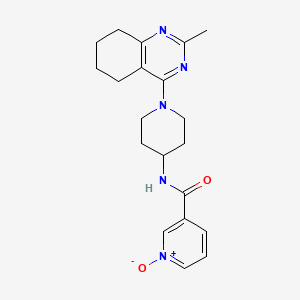

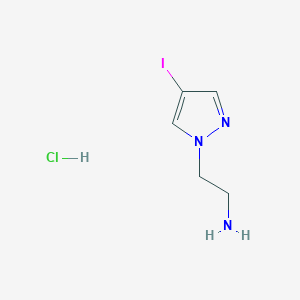

The compound “3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile” is likely a heterocyclic organic compound, containing a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The “6-Bromopyridin-2-yl” part indicates the presence of a bromine atom at the 6th position of the pyridine ring . The “5-fluorobenzonitrile” part suggests a benzene ring with a fluorine atom at the 5th position and a nitrile group (-C≡N) attached .

Synthesis Analysis

While specific synthesis methods for “3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile” are not available, similar compounds often involve reactions such as bromination, demethylation, and condensation. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent reactions leading to bromination and hydrolysis.Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction (XRD) studies . The compound likely forms specific crystalline structures and exhibits intermolecular interactions .Chemical Reactions Analysis

The compound may undergo various chemical reactions, including bromination, demethylation, and condensation reactions, which are used to synthesize different compounds.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be determined using various analytical techniques. For similar compounds, properties such as melting point, boiling point, and solubility have been reported .Scientific Research Applications

Medicinal Chemistry: Anti-Fibrosis Drug Development

The compound “3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile” can be utilized in the synthesis of novel pyrimidine derivatives, which have shown potential in anti-fibrosis activity. These derivatives can inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating their potential as novel anti-fibrotic drugs .

Organic Synthesis: Building Blocks for Heterocyclic Compounds

This chemical serves as a precursor in the construction of heterocyclic compound libraries. Heterocyclic compounds are crucial in various fields of chemistry, including drug discovery, due to their diverse biological activities .

Pharmacology: Collagen Prolyl 4-Hydroxylases Inhibition

The compound is involved in the synthesis of molecules that inhibit collagen prolyl 4-hydroxylases. This inhibition is significant in the treatment of diseases characterized by excessive collagen deposition, such as liver fibrosis .

Chemical Biology: Synthesis of Privileged Structures

In chemical biology, “3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile” is used to create privileged structures. These are molecular frameworks that are capable of providing a high degree of biological potency and selectivity across a broad range of biological targets .

Material Science: Organic Electronic Materials

The bromine and fluorine atoms present in the compound make it a valuable intermediate for the synthesis of organic electronic materials. These materials are used in the production of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the complement factor d , which plays a crucial role in the alternative pathway of the complement system, a part of the immune system.

Mode of Action

3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile likely interacts with its target by binding to the active site, thereby inhibiting its function . This interaction results in the blockage of the alternative pathway of the complement system .

Biochemical Pathways

The compound affects the alternative pathway of the complement system . The downstream effects of this inhibition include a reduction in extravascular hemolysis, which is a process where red blood cells are destroyed .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of the alternative pathway of the complement system, leading to a reduction in extravascular hemolysis . This can help in the treatment of conditions like paroxysmal nocturnal hemoglobinuria, where there is excessive destruction of red blood cells .

properties

IUPAC Name |

3-(6-bromopyridin-2-yl)-5-fluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrFN2/c13-12-3-1-2-11(16-12)9-4-8(7-15)5-10(14)6-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPKWHSRAAYFMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=CC(=CC(=C2)C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]thiadiazol-4-ylmethanesulfonamide](/img/structure/B2938325.png)

![Ethyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2938332.png)

![1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol](/img/structure/B2938334.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2938335.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2938336.png)

![1-benzyl-9-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2938343.png)